3,4-Dimethoxynitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

3,4-Dimethoxynitrobenzene is an aromatic nitro compound with the chemical formula C₈H₉NO₄. While not a naturally occurring compound, it can be synthesized through various methods, including nitration of veratrole (1,2-dimethoxybenzene) with concentrated nitric acid and sulfuric acid. PubChem, National Institutes of Health: )

Research studies have explored the synthesis and characterization of 3,4-dimethoxynitrobenzene, focusing on optimizing reaction conditions, improving yields, and analyzing the resulting compound using various spectroscopic techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These studies contribute to a better understanding of the compound's structure and properties.

Potential Applications:

Research suggests that 3,4-dimethoxynitrobenzene may have potential applications in various scientific fields, although these applications are still under exploration and development. Some potential areas of interest include:

- Organic Synthesis: The nitro group present in 3,4-dimethoxynitrobenzene can be a valuable functional group for further chemical transformations, potentially leading to the synthesis of other useful organic compounds.

- Material Science: The aromatic structure and functional groups of 3,4-dimethoxynitrobenzene might be suitable for the development of new materials with specific properties, such as electrical conductivity or optical properties. However, further research is needed to explore this potential.

- Biomedical Research: Some studies have investigated the potential biological activities of 3,4-dimethoxynitrobenzene, including its antimicrobial or anti-inflammatory properties. However, these investigations are preliminary, and more research is necessary to determine the compound's safety and efficacy for any potential biomedical applications.

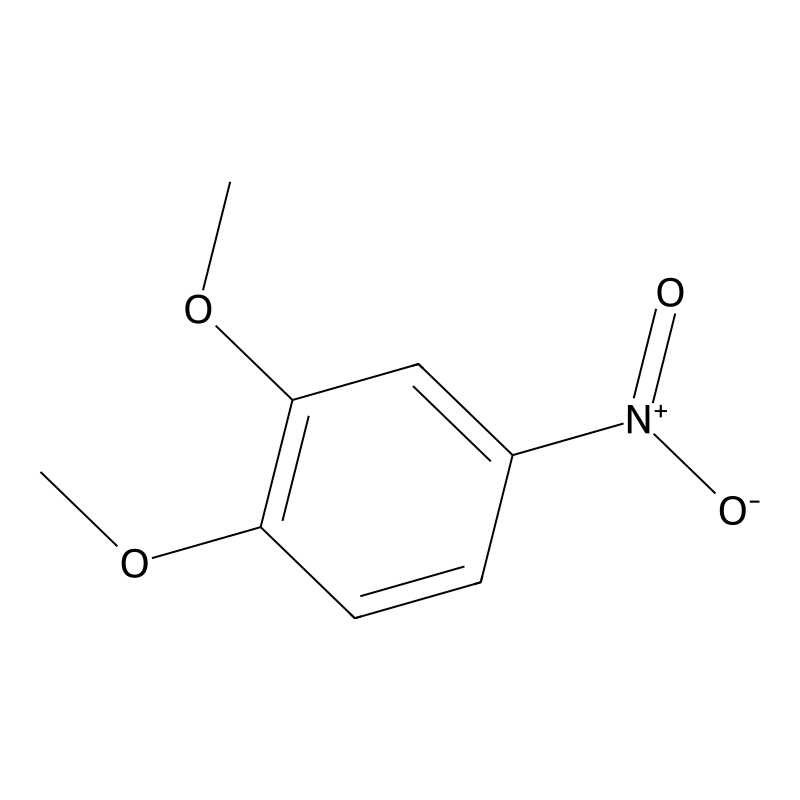

3,4-Dimethoxynitrobenzene is an organic compound with the molecular formula and a molecular weight of 183.1614 g/mol. It is characterized by the presence of two methoxy groups and a nitro group attached to a benzene ring, specifically at the 3 and 4 positions. This compound is also known by several other names, including 1,2-dimethoxy-4-nitrobenzene and 4-nitroveratrole . The structural formula can be represented as follows:

textOCH3 | NO2-C6H3-OCH3

Research indicates that 3,4-dimethoxynitrobenzene exhibits various biological activities. Its derivatives have been studied for potential pharmaceutical applications due to their ability to interact with biological systems. For instance, some studies suggest that this compound may have antimicrobial properties and could be involved in the synthesis of biologically active molecules .

The synthesis of 3,4-dimethoxynitrobenzene typically involves a nitration reaction of 3,4-dimethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The nitration process introduces a nitro group into the aromatic ring, yielding the desired compound. The general reaction can be summarized as follows:

text3,4-Dimethoxybenzene + HNO3 → 3,4-Dimethoxynitrobenzene

After synthesis, purification methods such as recrystallization may be employed to isolate the product from unreacted starting materials and by-products .

Interaction studies involving 3,4-dimethoxynitrobenzene focus on its reactivity with different reagents and its behavior under various conditions. For example, its interaction with alkaline solutions leads to photohydrolysis, which is essential for understanding its stability and reactivity in environmental conditions . Additionally, research into its biological interactions may reveal insights into how it affects cellular processes or interacts with biomolecules.

Several compounds share structural similarities with 3,4-dimethoxynitrobenzene. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methoxy-4-nitrophenol | One methoxy group and one nitro group | More polar due to hydroxyl group |

| 2,5-Dimethoxy-1-nitrobenzene | Two methoxy groups and one nitro group | Different positioning of substituents |

| Veratrole | Two methoxy groups without nitro group | Lacks the nitro functionality |

The presence of both methoxy groups and a nitro group at specific positions on the benzene ring gives 3,4-dimethoxynitrobenzene distinct chemical properties compared to these similar compounds.

XLogP3

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant